molecular formula C12H14N2O3S B263014 4-[(4-Hydroxypiperidin-1-yl)sulfonyl]benzonitrile

4-[(4-Hydroxypiperidin-1-yl)sulfonyl]benzonitrile

Numéro de catalogue B263014
Poids moléculaire: 266.32 g/mol
Clé InChI: XURQTPGONYYIAD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-[(4-Hydroxypiperidin-1-yl)sulfonyl]benzonitrile, also known as HSP90 inhibitor NVP-AUY922, is a small molecule inhibitor that selectively targets heat shock protein 90 (HSP90), a molecular chaperone that plays a crucial role in the folding, maturation, and stabilization of a wide range of client proteins. HSP90 is overexpressed and activated in many cancer cells, making it an attractive therapeutic target for the development of novel cancer treatments.

Mécanisme D'action

The mechanism of action of NVP-AUY922 involves the binding of the inhibitor to the ATP-binding pocket of 4-[(4-Hydroxypiperidin-1-yl)sulfonyl]benzonitrile, which disrupts the chaperone function of 4-[(4-Hydroxypiperidin-1-yl)sulfonyl]benzonitrile and leads to the destabilization and degradation of its client proteins. This results in the inhibition of oncogenic signaling pathways, induction of apoptosis, and suppression of tumor growth.
Biochemical and Physiological Effects:
NVP-AUY922 has been shown to have a variety of biochemical and physiological effects on cancer cells, including the inhibition of cell proliferation, induction of apoptosis, and suppression of metastasis. It has also been shown to modulate the expression of genes involved in cell cycle regulation, DNA damage response, and stress response.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of NVP-AUY922 as a research tool is its selectivity for 4-[(4-Hydroxypiperidin-1-yl)sulfonyl]benzonitrile, which allows for the specific inhibition of 4-[(4-Hydroxypiperidin-1-yl)sulfonyl]benzonitrile-dependent pathways and the identification of novel 4-[(4-Hydroxypiperidin-1-yl)sulfonyl]benzonitrile client proteins. However, NVP-AUY922 also has some limitations, including its low solubility and stability, which can affect its bioavailability and pharmacokinetics.

Orientations Futures

There are several future directions for the research and development of NVP-AUY922 as an anticancer agent. These include the optimization of its pharmacokinetic properties, the identification of predictive biomarkers for patient selection, and the development of combination therapies with other anticancer agents. Additionally, further studies are needed to understand the molecular mechanisms underlying the anticancer effects of NVP-AUY922 and to identify potential resistance mechanisms.

Méthodes De Synthèse

The synthesis of NVP-AUY922 involves a multi-step process that starts with the reaction of 4-cyanobenzaldehyde with piperidine to form 4-(4-piperidinyl)benzaldehyde. This intermediate is then reacted with 4-hydroxybenzenesulfonyl chloride to give 4-[(4-hydroxypiperidin-1-yl)sulfonyl]benzaldehyde, which is further reacted with potassium cyanide to form the final product, NVP-AUY922.

Applications De Recherche Scientifique

NVP-AUY922 has been extensively studied in preclinical and clinical settings for its potential as an anticancer agent. It has been shown to induce apoptosis (programmed cell death) in cancer cells by selectively inhibiting 4-[(4-Hydroxypiperidin-1-yl)sulfonyl]benzonitrile, which leads to the destabilization and degradation of its client proteins, including oncogenic signaling proteins, cell cycle regulators, and anti-apoptotic proteins. NVP-AUY922 has demonstrated promising results in preclinical models of various types of cancer, including breast cancer, lung cancer, and melanoma.

Propriétés

Nom du produit

4-[(4-Hydroxypiperidin-1-yl)sulfonyl]benzonitrile

Formule moléculaire

C12H14N2O3S

Poids moléculaire

266.32 g/mol

Nom IUPAC

4-(4-hydroxypiperidin-1-yl)sulfonylbenzonitrile

InChI

InChI=1S/C12H14N2O3S/c13-9-10-1-3-12(4-2-10)18(16,17)14-7-5-11(15)6-8-14/h1-4,11,15H,5-8H2

Clé InChI

XURQTPGONYYIAD-UHFFFAOYSA-N

SMILES

C1CN(CCC1O)S(=O)(=O)C2=CC=C(C=C2)C#N

SMILES canonique

C1CN(CCC1O)S(=O)(=O)C2=CC=C(C=C2)C#N

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.